Clesacostat

描述

属性

IUPAC Name |

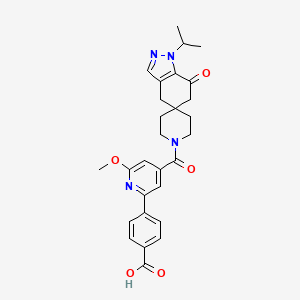

4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMHBHEXAELHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370448-25-1 | |

| Record name | CLESACOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752DF9PPPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clesacostat in MASH: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of clesacostat, an investigational Acetyl-CoA Carboxylase (ACC) inhibitor, for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). This compound, developed by Pfizer, is a liver-targeted small molecule designed to address the underlying metabolic dysregulation in MASH by inhibiting de novo lipogenesis. This document details the preclinical and clinical evidence supporting its therapeutic rationale, presents quantitative data in a structured format, outlines key experimental methodologies, and visualizes the core concepts through detailed diagrams.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a dual inhibitor of both ACC1 and ACC2 isoforms. ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical substrate for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid β-oxidation.

By inhibiting ACC, this compound exerts a dual effect on hepatic lipid metabolism:

-

Reduction of De Novo Lipogenesis: Decreased production of malonyl-CoA directly limits the synthesis of new fatty acids in the liver, a major contributor to the fat accumulation seen in MASH.

-

Stimulation of Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria for oxidation.

This two-pronged approach aims to reduce hepatic steatosis, a hallmark of MASH, and potentially mitigate downstream inflammation and fibrosis. This compound is designed to be liver-targeted to maximize its therapeutic effect in the desired organ while minimizing potential systemic side effects.

Signaling Pathway of ACC Inhibition by this compound

Preclinical Evidence

A series of in vitro and in vivo preclinical studies have demonstrated the potential of this compound (PF-05221304) to ameliorate key features of MASH.

In Vitro Studies in Primary Human Hepatocytes

Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of this compound. De novo lipogenesis was assessed by measuring the incorporation of a labeled acetate precursor into lipids. Fatty acid oxidation was quantified by measuring the production of radiolabeled CO2 from a labeled fatty acid substrate. Triglyceride accumulation was also measured.

Quantitative Data:

| Parameter | Metric | Result |

| De Novo Lipogenesis | IC50 | 61 nmol/L |

| De Novo Lipogenesis | Maximal Inhibition | 77% |

| Fatty Acid Oxidation | Fold Increase vs. Vehicle | 1.7 (P < 0.05) |

Table 1: Effects of this compound in Primary Human Hepatocytes

In Vivo Studies in Rodent Models of MASH

Experimental Protocol: Chow-fed rats received a single oral dose of this compound. Hepatic malonyl-CoA levels and the rate of hepatic de novo lipogenesis were measured.

Quantitative Data:

| Parameter | Metric | Result |

| Hepatic Malonyl-CoA Inhibition | ED50 | 5 mg/kg |

| Hepatic Malonyl-CoA Inhibition | Maximal Inhibition | 85% |

| Hepatic DNL Inhibition | ED50 | 7 mg/kg |

| Hepatic DNL Inhibition | Maximal Inhibition | 82% |

Table 2: Acute Effects of this compound on Hepatic DNL in Rats

Experimental Protocol: Rats were fed a Western diet to induce steatosis. This compound was administered chronically, and its effects on hepatic de novo lipogenesis and steatosis were evaluated.

Quantitative Data:

| Parameter | Treatment | Result |

| Fractional Hepatic DNL | Vehicle | ~15% |

| This compound | ~2% | |

| Hepatic Steatosis | Vehicle | Significant steatosis |

| This compound | Normalized |

Table 3: Chronic Effects of this compound in a Rat Model of Steatosis

The Role of Clesacostat in De Novo Lipogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is increasingly recognized as a pivotal process in the pathophysiology of metabolic diseases, most notably Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH). Elevated hepatic DNL is a key contributor to the excessive accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of MASH. Clesacostat (PF-05221304), an investigational small molecule developed by Pfizer, represents a targeted therapeutic approach to mitigate hepatic steatosis by directly inhibiting the rate-limiting enzymes of DNL, Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on DNL, and the experimental methodologies used to evaluate its efficacy.

Introduction to De Novo Lipogenesis and its Pathological Role

De novo lipogenesis is a crucial metabolic pathway for the conversion of excess carbohydrates into fatty acids, which are subsequently esterified into triglycerides for storage or transport. While a normal physiological process, chronic upregulation of DNL, often driven by hyperinsulinemia and hyperglycemia, leads to an imbalance between hepatic fatty acid acquisition and disposal, resulting in hepatic steatosis. This lipid accumulation can trigger a cascade of inflammatory responses and cellular stress, leading to the progression of MASH, fibrosis, and cirrhosis.[1][2]

The key regulatory step in DNL is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[1] Two isoforms of ACC exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane, where its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid oxidation.[1][2] Dual inhibition of ACC1 and ACC2, therefore, offers a dual mechanism of action: reducing the synthesis of new fatty acids and promoting the oxidation of existing fatty acids.

This compound: A Dual Inhibitor of Acetyl-CoA Carboxylase

This compound is an orally bioavailable, liver-targeted small molecule that acts as a potent, reversible, and dual inhibitor of both ACC1 and ACC2.[3][4] Its liver-targeting properties are designed to maximize its therapeutic effect in the liver while minimizing potential systemic side effects.[3]

Mechanism of Action

This compound inhibits the enzymatic activity of both ACC1 and ACC2, leading to a reduction in the intracellular concentration of malonyl-CoA.[3] This has two primary consequences:

-

Inhibition of De Novo Lipogenesis: Reduced malonyl-CoA levels directly limit the substrate available for fatty acid synthase, thereby decreasing the rate of new fatty acid synthesis.[3]

-

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.[3]

This dual action addresses the core metabolic imbalance in MASH by simultaneously turning off the production and turning on the breakdown of hepatic fatty acids.

Quantitative Data on the Efficacy of this compound

Preclinical and clinical studies have demonstrated the potent effect of this compound on inhibiting DNL and reducing liver fat. The following tables summarize key quantitative data.

In Vitro and Preclinical Data

| Parameter | Value | Species/System | Reference |

| ACC1 IC50 | 12.4 nM | Human | [5] |

| ACC2 IC50 | 8.7 nM | Human | [5] |

| DNL Inhibition IC50 | 61 nM | Primary Human Hepatocytes | [5] |

| Reduction in Hepatic Malonyl-CoA | Dose-dependent | Rat | [5] |

| Reduction in Hepatic DNL | Dose-dependent | Rat | [5] |

| Reduction in Hepatic Fibrosis | Significant | Rat model of NASH | [5] |

| Reduction in ALT and AST | Significant | Rat model of NASH | [5] |

| Reduction in Triglyceride Accumulation | Significant | Rat model of NASH | [5] |

Clinical Trial Data (Phase 2a, NCT03248882)

| Parameter | This compound 50 mg | Placebo | Timepoint | Reference |

| Mean Relative Reduction in Liver Fat Content (MRI-PDFF) | 64.8% | 7.2% | 16 weeks | [6] |

| Proportion of Patients with ≥30% Relative Reduction in Liver Fat | 90% | N/A | 16 weeks | [6] |

| Change in Alanine Aminotransferase (ALT) | Dose and time responsive reductions | N/A | 16 weeks | [6] |

Combination Therapy with Ervogastat (DGAT2 Inhibitor)

| Group | Treatment | Mean Reduction in Liver Fat | Timepoint | Reference |

| Group B | 25 mg Ervogastat + 10 mg this compound (BID) | 54% | 6 weeks | [7] |

| Group C | 100 mg Ervogastat + 10 mg this compound (BID) | 58% | 6 weeks | [7] |

| Group D | 300 mg Ervogastat + 20 mg this compound (QD) | 60% | 6 weeks | [7] |

| Group E | 300 mg Ervogastat + 10 mg this compound (BID) | 48% | 6 weeks | [7] |

| Placebo | Placebo | 4% | 6 weeks | [7] |

| Combination | Ervogastat 150 mg + this compound 5 mg | 69.6% | 48 weeks | |

| Placebo | Placebo | 6.3% | 48 weeks |

Experimental Protocols

The evaluation of this compound's effect on DNL involves a range of specialized in vitro and in vivo methodologies.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACC1 and ACC2.

Principle: The enzymatic activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.

General Protocol:

-

Enzyme Source: Recombinant human ACC1 and ACC2 are used.

-

Reaction Mixture: A typical reaction mixture contains purified ACC enzyme, acetyl-CoA, ATP, MgCl₂, and [¹⁴C]NaHCO₃ in a suitable buffer.

-

Inhibitor Addition: this compound is added at varying concentrations to determine a dose-response curve. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The reaction is initiated by the addition of enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl), which also serves to remove unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.

-

Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.

Measurement of De Novo Lipogenesis in vivo using Stable Isotope Tracing

Objective: To quantify the rate of hepatic DNL in response to this compound treatment in preclinical models and human subjects.

Principle: A stable isotope-labeled precursor, typically [¹³C]-acetate, is administered. The incorporation of the ¹³C label into newly synthesized fatty acids (primarily palmitate) in very-low-density lipoprotein (VLDL)-triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).

General Protocol:

-

Subject Preparation: Subjects typically undergo a period of dietary standardization and an overnight fast.

-

Tracer Administration: A continuous intravenous infusion of [1-¹³C]acetate is administered over several hours.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.

-

Lipoprotein Isolation: VLDL is isolated from plasma by ultracentrifugation.

-

Lipid Extraction and Derivatization: Triglycerides are extracted from the VLDL fraction and saponified to release fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

GC-MS Analysis: The isotopic enrichment of palmitate is determined by measuring the relative abundance of the M+1 and M+2 isotopologues.

-

Calculation of Fractional DNL: The fractional contribution of DNL to the VLDL-palmitate pool is calculated using the precursor-product relationship, taking into account the isotopic enrichment of the hepatic acetyl-CoA pool.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prosciento.com [prosciento.com]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Clesacostat and the Fatty Acid Oxidation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clesacostat (PF-05221304) is a potent, liver-directed, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2), key enzymes that regulate fatty acid metabolism. By inhibiting ACC, this compound simultaneously reduces de novo lipogenesis (DNL) and promotes fatty acid oxidation (FAO), making it a promising therapeutic candidate for metabolic diseases such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the fatty acid oxidation pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing ACC inhibition, FAO, and hepatic lipid content are also provided, along with visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Role of Acetyl-CoA Carboxylase in Fatty Acid Metabolism

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that exists in two isoforms, ACC1 and ACC2, with distinct cellular locations and functions. ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, a critical rate-limiting step in fatty acid synthesis.

-

ACC1 , located in the cytoplasm, provides malonyl-CoA for the synthesis of new fatty acids through the DNL pathway.

-

ACC2 , found on the outer mitochondrial membrane, generates a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase I (CPT1). CPT1 is the gatekeeper enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.

In conditions such as MASH, elevated DNL and impaired FAO contribute to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease. Therefore, inhibiting both ACC isoforms presents a dual therapeutic strategy: reducing the synthesis of new fatty acids and simultaneously promoting the oxidation of existing ones.

This compound: A Dual Inhibitor of ACC1 and ACC2

This compound is a small molecule inhibitor designed to target both ACC1 and ACC2.[1] Preclinical studies have demonstrated its potent inhibitory activity against both rat and human ACC isoforms.[2]

Quantitative Data: In Vitro Inhibition of ACC

The inhibitory potency of this compound against purified rat and human ACC1 and ACC2 has been determined through enzymatic assays.

| Enzyme | Species | IC50 (nmol/L) |

| ACC1 | Rat | 7.5 ± 0.7 |

| Human | 12.4 ± 1.4 | |

| ACC2 | Rat | 8.2 ± 4.1 |

| Human | 8.7 ± 2.5 | |

| Table 1: In vitro inhibitory activity of this compound against rat and human ACC1 and ACC2. Data are presented as mean ± standard deviation.[2] |

Mechanism of Action: Modulation of the Fatty Acid Oxidation Pathway

By inhibiting ACC1 and ACC2, this compound reduces the intracellular concentration of malonyl-CoA. This has a dual effect on fatty acid metabolism:

-

Inhibition of De Novo Lipogenesis: The reduction in cytosolic malonyl-CoA limits the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids.

-

Enhancement of Fatty Acid Oxidation: The decrease in malonyl-CoA at the mitochondrial membrane relieves the inhibition of CPT1, leading to increased transport of fatty acyl-CoAs into the mitochondria and a subsequent increase in the rate of β-oxidation.

References

Clesacostat and its Impact on Hepatic Steatosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1/2), enzymes pivotal to the regulation of lipid metabolism. By inhibiting ACC, this compound effectively suppresses de novo lipogenesis (DNL), the synthesis of new fatty acids, and promotes fatty acid oxidation. This dual mechanism of action has positioned this compound as a promising therapeutic candidate for non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the effect of this compound on hepatic steatosis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action

This compound's primary therapeutic effect stems from its inhibition of ACC1 and ACC2.[1] ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL.[2] ACC2, located on the outer mitochondrial membrane, also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[2]

By inhibiting both isoforms, this compound reduces the production of malonyl-CoA, leading to two key downstream effects:

-

Reduced de novo lipogenesis: Lower levels of cytosolic malonyl-CoA decrease the substrate available for fatty acid synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[3]

-

Increased fatty acid oxidation: The reduction of mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and their subsequent oxidation.[3]

This combined action of decreasing fatty acid synthesis and increasing fatty acid breakdown directly addresses the accumulation of fat in the liver, a hallmark of hepatic steatosis.

Signaling Pathway

The following diagram illustrates the central role of ACC in hepatic lipid metabolism and the points of intervention for this compound.

Preclinical Evidence

In Vitro Studies in Primary Human Hepatocytes

Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of this compound (PF-05221304). De novo lipogenesis was assessed by measuring the incorporation of 14C-acetate into lipids. Fatty acid oxidation was measured by the production of 3H2O from 3H-palmitate. Triglyceride accumulation was also quantified.[3]

Results:

| Parameter | Effect of this compound | Quantitative Data |

| De Novo Lipogenesis | Concentration-dependent inhibition | IC50 of 61 nmol/L; 77% inhibition at nadir[3] |

| Fatty Acid Oxidation | Stimulation | 127% increase relative to vehicle (P < .05)[3] |

| Triglyceride Accumulation | Reduction | Suppressed relative to vehicle[3] |

In Vivo Studies in Rodent Models of NASH

Experimental Protocols:

-

Western Diet-Fed Rat Model: Rats were fed a high-fat, high-fructose diet to induce hepatic steatosis. This compound was administered to assess its effect on DNL and liver fat content.[4]

-

Choline-Deficient, High-Fat Diet (CDAHFD) Rat Model: This model induces more advanced features of NASH, including inflammation and fibrosis. This compound's effects on these parameters were evaluated.[3]

Results:

| Animal Model | Key Findings |

| Western Diet-Fed Rat | Inhibited hepatic DNL and normalized steatosis.[3] |

| CDAHFD Rat Model | Reduced markers of inflammation and fibrosis, independent of changes in steatosis, suggesting direct anti-inflammatory and anti-fibrotic effects.[3] |

Clinical Evidence

This compound has been evaluated in Phase 2 clinical trials, primarily in combination with ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.

Phase 2a Study (NCT03776175 / C3711005)

Experimental Protocol: This was a randomized, double-blind, placebo-controlled study in adults with NAFLD.[5] The study assessed the effect of various doses of ervogastat co-administered with this compound on whole liver fat over a 6-week treatment period.[6] Hepatic steatosis was quantified using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF).[6]

Results:

| Treatment Group | Daily Dosage | Mean Reduction in Liver Fat from Baseline |

| Placebo | - | 4%[6] |

| Group B | 25 mg Ervogastat (BID) + 10 mg this compound (BID) | 54%[6] |

| Group C | 100 mg Ervogastat (BID) + 10 mg this compound (BID) | 58%[6] |

| Group D | 300 mg Ervogastat (OD) + 20 mg this compound (OD) | 60%[6] |

| Group E | 300 mg Ervogastat (BID) + 10 mg this compound (BID) | 48%[6] |

MIRNA Phase 2 Study (NCT04321031)

Experimental Protocol: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled study in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[7] The study evaluated the efficacy and safety of ervogastat alone and in combination with this compound over a 48-week period.[8] The primary endpoint was a composite of NASH resolution without worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of NASH.[7][8]

Results: The primary endpoint was met by both combination therapy arms but not by ervogastat monotherapy at the doses tested.[1][8]

| Treatment Group | Proportion of Patients Achieving Primary Endpoint | Difference from Placebo (90% CI) |

| Placebo | 38% | - |

| Ervogastat 150 mg + this compound 5 mg | 66% | 0.27 (0.07 to 0.43)[8] |

| Ervogastat 300 mg + this compound 10 mg | 63% | 0.25 (0.04 to 0.42)[8] |

Experimental Methodologies

Measurement of Hepatic Steatosis: MRI-PDFF

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to fat.[9] It provides a highly reproducible and quantitative measure of hepatic steatosis.

Workflow:

Measurement of De Novo Lipogenesis

Stable isotope tracer techniques are commonly employed to measure DNL in humans.[10] This typically involves the administration of a labeled substrate, such as 13C-acetate, followed by the measurement of its incorporation into newly synthesized fatty acids in VLDL-triglycerides.[10][11]

Workflow:

Conclusion

This compound, through its dual inhibition of ACC1 and ACC2, has demonstrated a robust capacity to reduce hepatic steatosis in both preclinical models and clinical trials. Its mechanism of action, which involves the concurrent suppression of de novo lipogenesis and enhancement of fatty acid oxidation, directly targets the core pathophysiology of NAFLD and NASH. While often studied in combination with the DGAT2 inhibitor ervogastat, the preclinical data suggests that this compound also possesses intrinsic anti-inflammatory and anti-fibrotic properties. The significant reductions in liver fat observed in clinical studies underscore the therapeutic potential of ACC inhibition as a cornerstone for the management of hepatic steatosis and its progression to more severe liver disease. Further research, including the outcomes of ongoing and future clinical trials, will continue to elucidate the full therapeutic profile of this compound.

References

- 1. pfizer.com [pfizer.com]

- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fdaaa.trialstracker.net [fdaaa.trialstracker.net]

- 6. pfizer.com [pfizer.com]

- 7. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Clesacostat: A Deep Dive into a Novel Therapeutic for Nonalcoholic Steatohepatitis (NASH)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there remains a significant unmet medical need for approved therapies. Clesacostat (formerly PF-05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, ervogastat.

Introduction: The Role of Acetyl-CoA Carboxylase in NASH Pathogenesis

Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.

-

ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart, and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for β-oxidation.

In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and ACC2, this compound aims to simultaneously reduce the synthesis of new fatty acids and promote the oxidation of existing fatty acids in the liver.

Mechanism of Action of this compound

This compound is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic rationale in NASH is multi-faceted:

-

Reduction of De Novo Lipogenesis: By inhibiting ACC1, this compound decreases the production of malonyl-CoA, thereby reducing the substrate available for new fatty acid synthesis in the liver.

-

Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for increased transport of fatty acids into the mitochondria for subsequent β-oxidation.

This dual mechanism of action is intended to directly address the primary driver of NASH—the excessive accumulation of fat in the liver.

Preclinical Data

This compound has been evaluated in various preclinical models of NASH, demonstrating its potential to ameliorate key features of the disease.

In Vitro Studies

-

Enzyme Inhibition Assays: this compound has demonstrated potent inhibition of both human ACC1 and ACC2 activity in biochemical assays.

-

Cell-Based Assays: In primary human hepatocytes, this compound has been shown to inhibit de novo lipogenesis.

In Vivo Animal Models

This compound has been tested in several rodent models that recapitulate key aspects of human NASH.

| Model | Key Findings |

| Gubra-Amylin NASH (GAN) Diet-Induced Mouse Model | Reduction in hepatic steatosis, inflammation, and fibrosis. |

| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Mouse Model | Attenuation of liver fibrosis progression. |

| STAM™ Mouse Model | Improvement in NAFLD Activity Score (NAS) and reduction in fibrosis. |

Clinical Development

This compound has progressed through Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other therapeutic agents. A significant focus of its clinical development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the common side effect of hypertriglyceridemia associated with ACC inhibitors.

Phase 2a Clinical Trial (NCT04399538, C3711005)

This study evaluated the pharmacodynamics and safety of this compound co-administered with a range of doses of ervogastat in adults with presumed NASH.

Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)

| Treatment Group (6 weeks) | Number of Participants | Median Percent Change in Liver Fat from Baseline | Common Adverse Events (%) |

| Placebo | 15 | -4% | Diarrhea (7%) |

| Ervogastat 25 mg BID + this compound 10 mg BID | 15 | -54% | Diarrhea (0%) |

| Ervogastat 100 mg BID + this compound 10 mg BID | 13 | -58% | Diarrhea (0%) |

| Ervogastat 300 mg QD + this compound 20 mg QD | 18 | -60% | Diarrhea (11%) |

| Ervogastat 300 mg BID + this compound 10 mg BID | 14 | -48% | Diarrhea (7%) |

Data sourced from a layperson summary of the study results.[1]

Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)

This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed NASH and fibrosis stage 2 or 3.[2][3]

Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)

| Treatment Group (48 weeks) | Number of Participants | Proportion Achieving Primary Endpoint* (%) |

| Placebo | 34 | 38% |

| Ervogastat 25 mg BID | 35 | 46% |

| Ervogastat 75 mg BID | 48 | 52% |

| Ervogastat 150 mg BID | 42 | 50% |

| Ervogastat 300 mg BID | 31 | 45% |

| Ervogastat 150 mg BID + this compound 5 mg BID | 35 | 66% |

| Ervogastat 300 mg BID + this compound 10 mg BID | 30 | 63% |

*Primary endpoint: Proportion of patients achieving MASH resolution without worsening of fibrosis, or ≥1 stage improvement in fibrosis without worsening of MASH, or both.[2]

Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)

| Treatment Group | Number of Participants | Serious Adverse Events (%) | Most Common Adverse Event |

| Placebo | 34 | 3% | Inadequate control of diabetes (12%) |

| Ervogastat 25 mg BID | 35 | 3% | Inadequate control of diabetes (17%) |

| Ervogastat 75 mg BID | 48 | 10% | Inadequate control of diabetes (10%) |

| Ervogastat 150 mg BID | 42 | 2% | Inadequate control of diabetes (7%) |

| Ervogastat 300 mg BID | 31 | 13% | Inadequate control of diabetes (6%) |

| Ervogastat 150 mg BID + this compound 5 mg BID | 35 | 14% | Inadequate control of diabetes (6%) |

| Ervogastat 300 mg BID + this compound 10 mg BID | 30 | 7% | Inadequate control of diabetes (7%) |

Data sourced from The Lancet Gastroenterology & Hepatology.[2]

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against ACC.

-

Reagent Preparation:

-

Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.

-

Prepare serial dilutions of this compound or other test compounds.

-

Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in 1x ACC Assay Buffer.

-

-

Reaction Setup (96-well plate):

-

Add the master mix to all wells.

-

Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the diluted ACC enzyme.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

-

Read the luminescence signal on a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Preclinical NASH Model: Gubra-Amylin (GAN) Diet-Induced Mouse Model

This model is widely used to induce a NASH phenotype that closely resembles the human condition.

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet:

-

Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.

-

Control Group: A control group is fed a standard chow diet.

-

-

Treatment:

-

Following the induction phase, mice are randomized into treatment groups.

-

This compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 8-12 weeks).

-

-

Endpoint Analysis:

-

Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are monitored throughout the study.

-

Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).

-

Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.

-

Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis, inflammation, and fibrosis can be analyzed by qPCR or RNA sequencing.

-

Future Directions and Conclusion

This compound, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound approach to the treatment of NASH. Preclinical and clinical data have demonstrated its potential to reduce hepatic steatosis, a key driver of the disease. The combination of this compound with the DGAT2 inhibitor ervogastat appears to be a particularly promising strategy, as it not only enhances the reduction in liver fat but also mitigates the hypertriglyceridemia associated with ACC inhibition.

Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the efficacy and safety profile of this compound, both as a monotherapy and in combination, and to determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and future studies of this compound will provide valuable insights into the therapeutic potential of targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to the investigational combination therapy of ervogastat and this compound for the treatment of NASH with liver fibrosis.[4][5][6][7]

References

- 1. pfizer.com [pfizer.com]

- 2. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizer.com [pfizer.com]

- 4. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]

- 5. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) [businesswire.com]

- 6. Pfizer gets USFDA Fast Track Designation for Ervogastat plus this compound to treat NASH [medicaldialogues.in]

- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]

Clesacostat's Impact on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clesacostat (PF-05221304) is an investigational small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of lipid metabolism. Developed by Pfizer, this compound is being evaluated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). By targeting the rate-limiting step in de novo lipogenesis (DNL), this compound aims to reduce hepatic steatosis and improve associated metabolic parameters. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on lipid metabolism as evidenced by preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Metabolic dysfunction-associated steatotic liver disease (MASLD) is a prevalent condition characterized by the accumulation of fat in the liver. A significant portion of individuals with MASLD progress to MASH, which involves liver inflammation and damage, and can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] One of the key drivers of hepatic fat accumulation is an increase in de novo lipogenesis, the metabolic pathway for synthesizing fatty acids from non-lipid precursors.[2]

Acetyl-CoA Carboxylase (ACC) is a key regulatory enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[3] Malonyl-CoA serves as a building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in DNL, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[4]

This compound is a potent, liver-targeted dual inhibitor of both ACC1 and ACC2.[3] Its mechanism of action is designed to simultaneously decrease the synthesis of new fatty acids and increase their breakdown, thereby reducing the overall lipid burden in the liver.[3]

Mechanism of Action

This compound exerts its effects on lipid metabolism through the dual inhibition of ACC1 and ACC2.[3]

-

Inhibition of ACC1: By inhibiting ACC1 in the cytoplasm of hepatocytes, this compound reduces the production of malonyl-CoA. This directly limits the substrate available for fatty acid synthase (FAS), thereby decreasing the rate of de novo lipogenesis.[3]

-

Inhibition of ACC2: Inhibition of ACC2 on the outer mitochondrial membrane also leads to a decrease in local malonyl-CoA concentrations. This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and subsequent enhancement of β-oxidation.[3]

The combined effect of reduced fatty acid synthesis and increased fatty acid oxidation leads to a net decrease in hepatic triglyceride accumulation.[3]

Signaling Pathways

The primary signaling pathway influenced by this compound is the de novo lipogenesis pathway. This pathway is regulated by upstream factors such as the sterol regulatory element-binding protein 1c (SREBP-1c) and AMP-activated protein kinase (AMPK).

Quantitative Data from Clinical Trials

This compound has been evaluated in clinical trials both as a monotherapy and in combination with ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor. The combination therapy has shown promise in reducing liver fat.

Table 1: Liver Fat Reduction in a Phase 2a Study (6 weeks)[5]

| Treatment Group (daily dose) | Number of Participants (n) | Mean Reduction in Liver Fat (%) |

| Placebo | - | 4% |

| 25 mg Ervogastat + 10 mg this compound (BID) | - | 54% |

| 100 mg Ervogastat + 10 mg this compound (BID) | - | 58% |

| 300 mg Ervogastat + 20 mg this compound (QD) | - | 60% |

| 300 mg Ervogastat + 10 mg this compound (BID) | - | 48% |

Data from a Phase 2a, randomized, double-blind, placebo-controlled study (NCT04321031) in adult participants with presumed NASH. Liver fat was assessed by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[5]

Table 2: Primary Endpoint Achievement in the Phase 2 MIRNA Study (48 weeks)[1]

| Treatment Group (daily dose) | Number of Participants (n) | Participants Achieving Primary Endpoint (%) |

| Placebo | 34 | - |

| 150 mg Ervogastat + 5 mg this compound (BID) | 35 | 66% |

| 300 mg Ervogastat + 10 mg this compound (BID) | 30 | 63% |

The primary endpoint was the proportion of patients achieving MASH resolution without worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH, or both.[1]

Table 3: Lipid Profile Changes in the Phase 2 MIRNA Study

While specific quantitative data on lipid profile changes from the MIRNA study are not fully detailed in the initial publications, it was noted that the combination of ervogastat and this compound was associated with a potentially "undesirable fasting lipid and apolipoprotein profile".[1] This is a known class effect of ACC inhibitors, which can lead to an increase in serum triglycerides. The co-administration with a DGAT2 inhibitor is intended to mitigate this effect.[6] Further publications are anticipated to provide more detailed quantitative data on the lipid panel.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of ACC inhibitors like this compound. These are generalized protocols and specific parameters may vary based on the laboratory and specific experimental goals.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol describes a common method to determine the enzymatic activity of ACC and the inhibitory potential of compounds like this compound.

Objective: To measure the conversion of acetyl-CoA to malonyl-CoA by recombinant human ACC1 or ACC2 and assess the IC50 of an inhibitor.

Principle: The activity of ACC is measured by coupling the production of ADP to a luminescence-based kinase assay (e.g., ADP-Glo™). The amount of light produced is proportional to the amount of ADP generated, which is directly related to ACC activity.

Materials:

-

Recombinant human ACC1 or ACC2 (e.g., from BPS Bioscience)[7][8]

-

ACC Assay Buffer (e.g., 5x buffer containing buffer salts, DTT, and glycerol)[7]

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate

-

Test inhibitor (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile water.

-

Prepare a master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in 1x ACC Assay Buffer at the desired final concentrations.

-

Prepare serial dilutions of the test inhibitor (this compound) in 10% DMSO at 10x the final desired concentrations.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted test inhibitor or vehicle (10% DMSO) to the appropriate wells of the 96-well plate.

-

Add 15 µL of the master mix to each well.

-

Add 7.5 µL of diluted recombinant ACC enzyme to each well to initiate the reaction. The final reaction volume is 25 µL.

-

-

Enzymatic Reaction:

-

Incubate the plate at room temperature for a specified time (e.g., 40 minutes).

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes to stop the enzymatic reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Lipid Panel Analysis in Clinical Samples

This protocol outlines a standard procedure for the quantitative analysis of a lipid panel (Total Cholesterol, Triglycerides, HDL-C, LDL-C) from human serum or plasma samples.

Objective: To determine the concentrations of key lipids in patient samples to assess the metabolic effects of a therapeutic intervention.

Principle: Enzymatic colorimetric assays are commonly used for the routine measurement of total cholesterol, triglycerides, and HDL-C. LDL-C is often calculated using the Friedewald equation, or measured directly using homogeneous assays, especially when triglyceride levels are high.

Materials:

-

Patient serum or plasma samples (collected after fasting, if required by the study protocol).

-

Automated clinical chemistry analyzer (e.g., Roche Cobas, Abbott Architect).

-

Commercial enzymatic assay kits for Total Cholesterol, Triglycerides, and HDL-C.

-

Calibrators and quality control materials.

Procedure:

-

Sample Collection and Handling:

-

Collect whole blood in appropriate tubes (e.g., serum separator tubes).

-

Allow the blood to clot and then centrifuge to separate the serum.

-

Store the serum at 2-8°C for short-term storage or at -80°C for long-term storage.

-

-

Assay Performance:

-

Perform daily maintenance and quality control checks on the clinical chemistry analyzer.

-

Load the patient samples, calibrators, and quality control materials onto the analyzer.

-

Run the assays for Total Cholesterol, Triglycerides, and HDL-C according to the manufacturer's instructions for the specific analyzer and reagent kits.

-

-

Calculation of LDL-C:

-

If triglyceride levels are below 400 mg/dL, calculate LDL-C using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).

-

If triglyceride levels are above 400 mg/dL, a direct LDL-C measurement is recommended.

-

-

Data Review and Reporting:

-

Review the quality control data to ensure the validity of the results.

-

Report the concentrations of Total Cholesterol, Triglycerides, HDL-C, and LDL-C in the appropriate units (e.g., mg/dL or mmol/L).

-

Conclusion

This compound is a promising therapeutic agent for the treatment of MASH, with a well-defined mechanism of action targeting the core metabolic abnormality of increased de novo lipogenesis. By inhibiting both ACC1 and ACC2, this compound effectively reduces hepatic fat content. Clinical data, particularly in combination with the DGAT2 inhibitor ervogastat, has demonstrated significant efficacy in reducing liver steatosis and achieving histological improvements in MASH. However, the impact on the broader lipid profile, particularly the potential for increased serum triglycerides, is a key consideration that is being addressed through combination therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to understand and further investigate the role of ACC inhibition in the management of metabolic liver disease. Further research and the publication of more detailed clinical trial data will continue to elucidate the full therapeutic potential and safety profile of this compound.

References

- 1. Efficacy and safety of ervogastat alone and in combination with this compound in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paradoxical activation of transcription factor SREBP1c and de novo lipogenesis by hepatocyte-selective ATP-citrate lyase depletion in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pfizer.com [pfizer.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pfizer.com [pfizer.com]

- 6. Investigation of pharmacokinetic drug interaction between this compound and DGAT2 inhibitor ervogastat in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Clesacostat's Impact on Metabolic Syndrome Markers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL). Developed by Pfizer, it has been primarily evaluated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) and a manifestation of metabolic syndrome. This document provides an in-depth technical overview of this compound's mechanism of action and its observed effects on key metabolic syndrome markers, with a focus on data from the Phase 2 MIRNA clinical trial (NCT04321031).

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's therapeutic rationale is centered on the inhibition of ACC, a rate-limiting enzyme in the synthesis of malonyl-CoA. By inhibiting both ACC1 and ACC2, this compound aims to simultaneously reduce fatty acid synthesis and promote fatty acid oxidation in the liver.[1]

-

Reduction of de novo lipogenesis: ACC1 inhibition decreases the production of cytosolic malonyl-CoA, a critical substrate for the synthesis of new fatty acids in the liver.[1]

-

Enhancement of fatty acid oxidation: ACC2 inhibition reduces mitochondrial malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase I (CPTI). This allows for increased transport of fatty acids into the mitochondria for beta-oxidation.[1]

This dual mechanism is intended to reduce the hepatic fat accumulation that is a hallmark of MASH and metabolic syndrome.

Signaling Pathway of this compound's Action

Caption: this compound's dual inhibition of ACC1 and ACC2.

Clinical Evidence: The MIRNA Trial (NCT04321031)

The most significant clinical data for this compound comes from the Phase 2 MIRNA trial, which evaluated this compound in combination with Ervogastat, a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, in patients with biopsy-confirmed MASH and fibrosis stage 2 or 3.[2]

Experimental Protocol

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging study.[2]

-

Participants: Adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) ≥ 4 and fibrosis stage F2 or F3.

-

Intervention:

-

Placebo

-

Ervogastat monotherapy (various doses)

-

Ervogastat (150 mg) + this compound (5 mg)

-

Ervogastat (300 mg) + this compound (10 mg)

-

-

Duration: 48 weeks.

-

Primary Endpoint: A composite of MASH resolution without worsening of fibrosis or ≥1-stage improvement in fibrosis without worsening of MASH.[2]

-

Key Secondary and Exploratory Endpoints: Changes in liver fat content (measured by MRI-PDFF), and various serum biomarkers of metabolic health, inflammation, and liver injury.

Experimental Workflow

Caption: High-level workflow of the MIRNA clinical trial.

Effects on Metabolic Syndrome Markers

The MIRNA trial demonstrated that the combination of this compound and Ervogastat met its primary endpoint. However, it also revealed a notable impact on the lipid profile, a key component of metabolic syndrome.

Lipid Profile

While reducing liver fat, ACC inhibition can lead to an increase in plasma triglycerides. The co-administration with the DGAT2 inhibitor Ervogastat was intended to mitigate this effect. However, the combination therapy in the MIRNA trial was associated with what has been described as an "undesirable fasting lipid and apolipoprotein profile."

| Marker | This compound (in combination with Ervogastat) Effect |

| Triglycerides | Significant Increase • ~25% increase with the lower dose combination • ~50% increase with the higher dose combination |

| HDL Cholesterol | Decrease • ~20% decrease with both combination doses |

| Apolipoprotein A1 | Decrease • ~20% decrease with both combination doses |

Note: The data presented is based on publicly available summaries of the MIRNA trial results. A full, detailed breakdown of lipid subfractions and other related markers from the primary publication's supplementary data was not publicly available at the time of this writing.

Glycemic Control and Inflammatory Markers

Detailed quantitative data on the effects of this compound on markers of glycemic control (e.g., fasting glucose, HbA1c, HOMA-IR) and inflammation (e.g., hs-CRP) from the MIRNA trial are not yet widely available in structured tables in the public domain. Preclinical data for ACC inhibitors suggest potential for improved insulin sensitivity. However, clinical data is necessary to confirm these effects in patients with MASH.

Methodologies for Key Experiments

While the specific, detailed standard operating procedures for the MIRNA trial are proprietary, the methodologies for the assessment of key metabolic markers in MASH clinical trials generally follow established clinical laboratory standards.

-

Lipid Panel (Triglycerides, HDL-C, LDL-C): Typically measured from fasting serum or plasma samples using automated enzymatic colorimetric assays on clinical chemistry analyzers.

-

Apolipoproteins (ApoA1, ApoB): Assessed using immunoturbidimetric assays from serum or plasma.

-

Glycemic Control Markers (Fasting Glucose, HbA1c): Fasting glucose is measured by enzymatic methods (e.g., hexokinase or glucose oxidase). HbA1c is commonly analyzed by high-performance liquid chromatography (HPLC), immunoassay, or enzymatic methods.

-

Insulin Resistance (HOMA-IR): Calculated from fasting plasma glucose and insulin levels (Insulin [μU/mL] x Glucose [mg/dL] / 405). Fasting insulin is measured by immunoassay.

-

Inflammatory Markers (hs-CRP): High-sensitivity C-reactive protein is measured from serum or plasma using immunoturbidimetric or immunonephelometric assays.

-

Liver Histology: Liver biopsies are centrally read by at least two independent pathologists using the NASH Clinical Research Network (CRN) scoring system for steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis.

Discussion and Future Directions

This compound, through its mechanism of ACC inhibition, demonstrates a clear biological rationale for the treatment of MASH by targeting the core pathophysiological process of de novo lipogenesis. The MIRNA trial results indicate that when combined with a DGAT2 inhibitor, this approach can lead to improvements in histological endpoints.

However, the observed effects on the circulating lipid profile, particularly the increase in triglycerides and decrease in HDL and Apolipoprotein A1, present a significant consideration for the development of this therapeutic class. These changes are likely a direct consequence of the mechanism of action. The long-term cardiovascular implications of these lipid alterations will require further investigation.

Future research should focus on:

-

Fully characterizing the dose-dependent effects of this compound on a comprehensive panel of metabolic markers.

-

Understanding the clinical significance of the observed lipid changes in the context of overall cardiovascular risk in the MASH patient population.

-

Exploring strategies to mitigate the adverse lipid effects while retaining the benefits on liver histology.

Conclusion

This compound represents a targeted approach to treating MASH by inhibiting de novo lipogenesis. While clinical data in combination with Ervogastat shows promise in improving liver-specific outcomes, its impact on systemic lipid metabolism highlights the complexities of targeting central metabolic pathways. For drug development professionals, this compound serves as an important case study in the development of therapies for metabolic syndrome, underscoring the need for a comprehensive understanding of both target-organ and systemic effects.

References

Methodological & Application

Application Notes and Protocols for Clesacostat (PF-05221304) Dosing in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clesacostat is a potent, liver-targeted dual inhibitor of ACC1 and ACC2, key enzymes in the de novo lipogenesis (DNL) pathway. By inhibiting ACC, this compound aims to reduce hepatic steatosis and inflammation associated with NASH. The following protocols are derived from studies investigating the efficacy of this compound in rat models of metabolic disease and can be adapted for mouse studies with appropriate allometric scaling and experimental design considerations.

Quantitative Data Summary

The following table summarizes the dosing regimens for this compound (PF-05221304) used in key preclinical rat studies. This data can serve as a foundation for dose selection in mouse experiments.

| Parameter | Acute Study (Rat) | Chronic Study (Rat) | Reference |

| Dose Range | 0.07 to 30 mg/kg | 1, 3, and 10 mg/kg/day | [1] |

| Administration Route | Oral gavage | Oral gavage | [1] |

| Vehicle | 0.5% Methylcellulose (MC) | 0.5% Methylcellulose (MC) | [1] |

| Frequency | Single dose | Once daily | [1] |

| Study Duration | 2 hours post-dose | 6 weeks | [1] |

| Animal Model | Male Sprague-Dawley rats | Western diet-fed rats | [1] |

Experimental Protocols

Acute Pharmacodynamic Study in Rats

This protocol is designed to assess the acute effects of this compound on hepatic DNL.

Objective: To determine the dose-dependent inhibition of hepatic malonyl-CoA and DNL following a single oral dose of this compound.

Materials:

-

This compound (PF-05221304)

-

0.5% Methylcellulose (MC)

-

Male Sprague-Dawley rats (~200g)

-

Oral gavage needles

-

Tools for blood and tissue collection

Procedure:

-

Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light-dark cycle for at least one week prior to the experiment. Provide standard chow and water ad libitum.

-

Dosing Solution Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentrations (e.g., 0.07, 0.3, 1, 3, 10, 30 mg/kg).

-

Dosing: Administer a single oral dose of the this compound suspension or vehicle control to fasted rats via oral gavage.

-

Sample Collection: Two hours post-dose, euthanize animals via CO2 asphyxiation.

-

Blood Collection: Collect blood via cardiac puncture for plasma analysis.

-

Tissue Collection: Rapidly excise the liver, freeze-clamp it in liquid nitrogen, and store at -80°C for subsequent analysis of malonyl-CoA and DNL rates.[1]

Chronic Efficacy Study in a Diet-Induced NASH Rat Model

This protocol evaluates the long-term effects of this compound on NASH pathogenesis.

Objective: To assess the impact of chronic this compound administration on hepatic steatosis, inflammation, and fibrosis in a rat model of diet-induced NASH.

Materials:

-

This compound (PF-05221304)

-

0.5% Methylcellulose (MC)

-

Male rats (e.g., Sprague-Dawley or similar)

-

Western diet (high-fat, high-fructose)

-

Oral gavage needles

-

Equipment for histological and biochemical analysis

Procedure:

-

Disease Induction: Feed rats a Western diet for a specified period (e.g., 16-20 weeks) to induce a NASH phenotype.

-

Group Allocation: Randomly assign animals to treatment groups (vehicle control, this compound at 1, 3, and 10 mg/kg/day).

-

Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 6 weeks).[1]

-

Monitoring: Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

Terminal Procedures: At the end of the treatment period, collect blood and liver tissue for analysis.

-

Endpoint Analysis:

-

Histology: Assess liver sections for steatosis, inflammation, and fibrosis using standard staining techniques (e.g., H&E, Sirius Red).

-

Biochemical Analysis: Measure plasma markers of liver injury (ALT, AST) and lipid profiles.

-

Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis in liver tissue via qPCR or other methods.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits ACC, reducing Malonyl-CoA, which in turn decreases DNL and increases FAO.

Caption: Workflow for a chronic study evaluating this compound in a diet-induced NASH model.

Considerations for Mouse Studies

When adapting these protocols for mouse studies, researchers should consider the following:

-

Allometric Scaling: Mouse doses may need to be adjusted from rat doses based on body surface area. A common starting point is to use a higher mg/kg dose in mice.

-

Mouse Models of NASH: Several mouse models can be used, including diet-induced models (e.g., high-fat, high-cholesterol, high-fructose diets) and genetic models. The choice of model will depend on the specific research question.[2]

-

Route of Administration: Oral gavage is a common and precise method for drug administration in mice.[3][4] Voluntary oral administration in a palatable vehicle can also be considered to reduce stress.[3][4]

-

Pharmacokinetics: It is advisable to conduct preliminary pharmacokinetic studies in mice to determine the optimal dosing frequency and to ensure adequate drug exposure in the liver.

-

Monitoring for Adverse Effects: As with any pharmacological study, it is crucial to monitor animals for any signs of toxicity or adverse effects. High doses of ACC inhibitors have been associated with changes in platelet counts and plasma triglycerides in some studies.[5]

By leveraging the detailed information from rat studies and considering the specific physiological and metabolic differences in mice, researchers can design robust and informative experiments to evaluate the therapeutic potential of this compound in murine models of NASH and other metabolic diseases.

References

- 1. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eolas-bio.co.jp [eolas-bio.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

Combination Therapy Protocol for Clesacostat and Ervogastat in Metabolic Dysfunction-Associated Steatohepatitis (MASH) Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, for which there are currently no FDA-approved therapies. A promising therapeutic strategy involves the combination of Clesacostat (CLS) and Ervogastat (ERVO). This compound is a potent, liver-targeted dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), key enzymes in de novo lipogenesis (DNL).[1][2] Ervogastat is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme that catalyzes the final step in triglyceride synthesis.[3] This combination therapy is designed to synergistically reduce hepatic fat, inflammation, and fibrosis.[2] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this investigational combination therapy for the treatment of MASH with liver fibrosis.[3]

These application notes provide an overview of the preclinical and clinical data supporting the use of this compound and Ervogastat in combination, along with detailed protocols for in vitro assays relevant to their mechanisms of action.

Mechanism of Action

This compound and Ervogastat target two distinct and critical nodes in the hepatic lipid metabolism pathway.

-

This compound (ACC Inhibitor): As a dual inhibitor of ACC1 and ACC2, this compound blocks the conversion of acetyl-CoA to malonyl-CoA.[1] This action has a dual effect: it reduces the substrate for de novo lipogenesis, thereby decreasing the synthesis of new fatty acids, and it relieves the inhibition of carnitine palmitoyltransferase I (CPT1) by malonyl-CoA, leading to increased mitochondrial fatty acid oxidation.[1]

-

Ervogastat (DGAT2 Inhibitor): Ervogastat selectively inhibits DGAT2, the enzyme responsible for the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA.[3] This directly reduces the liver's capacity to store fatty acids as triglycerides.

The combination of these two agents is hypothesized to have a synergistic effect. While ACC inhibition by this compound can lead to an increase in circulating triglycerides, co-administration with the DGAT2 inhibitor Ervogastat has been shown to mitigate this effect.[2] Together, they aim to reduce hepatic steatosis, lipotoxicity, and downstream inflammation and fibrosis.

Preclinical and Clinical Data Summary

Preclinical Data

| Parameter | This compound (PF-05221304) | Ervogastat (PF-06865571) | Reference |

| Target(s) | Acetyl-CoA Carboxylase 1 and 2 (ACC1/2) | Diacylglycerol O-acyltransferase 2 (DGAT2) | [1][3] |

| IC50 | 61 nM (for DNL in primary human hepatocytes) | 17.2 nM (for DGAT2) | N/A |

| In Vitro Effects | Inhibits DNL, stimulates fatty acid oxidation, reduces triglyceride accumulation in primary human hepatocytes. | Reduces triglyceride synthesis. | N/A |

| In Vivo Effects (Rodent Models) | Dose-dependent reduction of hepatic malonyl-CoA and DNL. Improved markers of inflammation and fibrosis. | Reduced diet-induced hepatic steatosis. | [2] |

| Combination Effect (Preclinical) | Mitigated CLS-induced elevations in circulating triglycerides and produced greater efficacy on liver fat, inflammation, and fibrosis than either monotherapy. | [2] |

Clinical Data - Phase 2 MIRNA Study (NCT04321031)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Ervogastat monotherapy and this compound/Ervogastat combination therapy in patients with biopsy-confirmed MASH and fibrosis stage F2-F3.

Primary Composite Endpoint Achievement at Week 48 *

| Treatment Group | N | Responders (%) | Difference from Placebo (90% CI) |

| Placebo | 34 | 13 (38%) | - |

| Ervogastat 25 mg | 35 | 16 (46%) | 0.08 (-0.11 to 0.27) |

| Ervogastat 75 mg | 48 | 25 (52%) | 0.14 (-0.04 to 0.32) |

| Ervogastat 150 mg | 42 | 21 (50%) | 0.12 (-0.07 to 0.30) |

| Ervogastat 300 mg | 31 | 14 (45%) | 0.07 (-0.12 to 0.27) |

| Ervogastat 150 mg + this compound 5 mg | 35 | 23 (66%) | 0.27 (0.07 to 0.43) |

| Ervogastat 300 mg + this compound 10 mg | 30 | 19 (63%) | 0.25 (0.04 to 0.42) |

*Primary composite endpoint: MASH resolution without worsening of fibrosis, OR ≥1-stage improvement in fibrosis without worsening of MASH, OR both.

Key Safety Findings

| Adverse Event | Placebo (N=34) | Ervogastat Monotherapy (pooled, N=156) | Ervogastat + this compound (pooled, N=65) |

| Serious Adverse Events | 1 (3%) | 11 (7%) | 7 (11%) |

| Most Common AE: Inadequate control of diabetes | 4 (12%) | 16 (10%) | 4 (6%) |

| Lipid Profile Changes | - | - | Increased serum triglycerides, apolipoprotein C3, and apolipoprotein E. |

Signaling Pathways and Experimental Workflow

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Enzyme Activity Assay

This protocol is based on the detection of ADP produced during the ACC-catalyzed reaction using a commercially available luminescent assay system (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

-

Recombinant human ACC1 or ACC2 enzyme

-

ACC Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Acetyl-CoA solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 1x ACC Assay Buffer.

-

Prepare serial dilutions of this compound in 1x ACC Assay Buffer with a final DMSO concentration of ≤1%.

-

Prepare a master mix of substrates containing ATP, Acetyl-CoA, and NaHCO₃ in 1x ACC Assay Buffer.

-

-

Reaction Setup (in a 96-well plate):

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 15 µL of the substrate master mix to all wells except the "blank" controls.

-

To initiate the reaction, add 7.5 µL of diluted ACC enzyme to all wells except the "blank" controls. For "blank" wells, add 7.5 µL of 1x ACC Assay Buffer.

-

Mix gently and incubate the plate at 37°C for 40-60 minutes.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes to stop the enzymatic reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control after subtracting the "blank" signal.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Diacylglycerol O-Acyltransferase 2 (DGAT2) Enzyme Activity Assay

This protocol describes a radioactive assay using [¹⁴C]-labeled oleoyl-CoA to measure DGAT2 activity.

Materials:

-

Microsomal preparations containing DGAT2 (from cells or tissue)

-

DGAT Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM KCl, 10 mM MgCl₂)

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[¹⁴C]-Oleoyl-CoA

-

Ervogastat (or other test inhibitors) dissolved in DMSO

-

Stop Solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v)

-

Heptane

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare serial dilutions of Ervogastat in DGAT Assay Buffer (final DMSO ≤1%).

-

In a microcentrifuge tube, add the diluted Ervogastat or vehicle.

-

Add the microsomal protein (e.g., 20-50 µg) to each tube.

-

Add DAG (dissolved in a small amount of acetone or ethanol).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.

-

Incubate at 37°C for 10-20 minutes with gentle shaking.

-

-

Lipid Extraction:

-

Stop the reaction by adding the Stop Solution.

-

Add heptane to extract the lipids, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully collect the upper heptane phase containing the lipids.

-

-

TLC Separation and Quantification:

-

Spot the extracted lipids onto a silica gel TLC plate.

-

Develop the plate in the TLC developing solvent until the solvent front reaches near the top.

-

Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Identify the triglyceride spot based on a standard.

-

Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-